molecular formula C11H11N3OS B1583280 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide CAS No. 21452-14-2

2-Amino-4-methyl-N-phenylthiazole-5-carboxamide

Cat. No. B1583280
CAS RN: 21452-14-2
M. Wt: 233.29 g/mol
InChI Key: VTPFBKSJLIUDRD-UHFFFAOYSA-N
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Description

2-Amino-4-methyl-N-phenylthiazole-5-carboxamide is a compound that has been studied for its potential therapeutic roles . It is a part of the 2-aminothiazole class of organic medicinal compounds, which are utilized as starting materials for the synthesis of a diverse range of heterocyclic analogues .


Synthesis Analysis

The synthesis of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide and its derivatives involves designing and characterizing the compounds using FTIR and NMR . The compounds are synthesized according to the structural characteristics of crizotinib .


Molecular Structure Analysis

The molecular formula of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide is C11H11N3OS . It has a molecular weight of 233.29000 .


Chemical Reactions Analysis

2-Aminothiazoles, including 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide, are used as starting materials for the synthesis of diverse range of heterocyclic analogues . These compounds have shown promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .


Physical And Chemical Properties Analysis

The compound has a density of 1.375g/cm3 and a boiling point of 354.5ºC at 760mmHg . The flash point is 168.2ºC . It has a LogP value of 2.60010, indicating its lipophilicity .

Scientific Research Applications

Synthesis and Medicinal Chemistry

2-Amino-4-methyl-N-phenylthiazole-5-carboxamide has been extensively studied in the field of synthetic and medicinal chemistry. It serves as a precursor or an intermediate in the synthesis of various compounds. For instance, its derivatives have been synthesized and evaluated for their potential as antimicrobial and antitubercular agents. These compounds have shown significant activity against various bacterial and fungal strains, indicating their potential in developing new antimicrobial therapies (Samadhiya, Sharma, & Srivastava, 2013). Additionally, its role in the synthesis of novel thiazolylcarboxamide derivatives, which were tested for antibacterial and antifungal activities, highlights its importance in drug discovery (Wazalwar, Banpurkar, & Perdih, 2019).

Anticancer Research

Compounds derived from 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide have been synthesized and tested for their anticancer properties. For instance, a series of substituted 2-phenylthiazole-4-carboxamide derivatives showed cytotoxic activity against various human cancer cell lines, indicating their potential as anticancer agents (Aliabadi et al., 2010).

Photophysical and DFT Studies

Research has also been conducted on the photophysical properties and Density Functional Theory (DFT) studies of N-arylthiazole-5-carboxamide derivatives. These studies provide valuable insights into the electronic structure and photophysical behavior of these compounds, which can be crucial for the development of materials for electronic and optical applications (Miryala et al., 2019).

Safety And Hazards

The compound is classified as having acute toxicity when ingested, and it can cause skin and eye irritation. It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing dust and to rinse cautiously with water in case of eye contact .

Future Directions

The future directions for the study of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide and its derivatives could involve further investigation of their potential as anticancer therapeutics . The development of small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects, is desirable .

properties

IUPAC Name

2-amino-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-7-9(16-11(12)13-7)10(15)14-8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACOMUHPQMDEJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-methyl-N-phenylthiazole-5-carboxamide

CAS RN

21452-14-2
Record name Amicarthiazol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21452-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 21452-14-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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